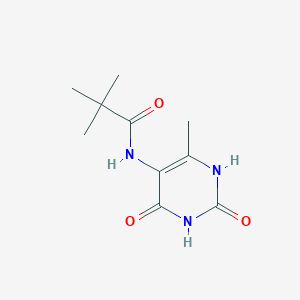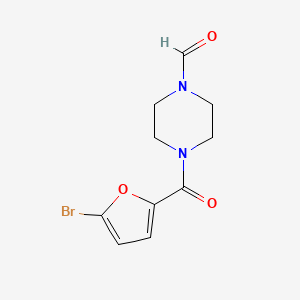
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide, also known as ribociclib, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer.
Mecanismo De Acción
Ribociclib inhibits CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide blocks the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting cell proliferation.
Biochemical and Physiological Effects
In addition to its effects on the cell cycle, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide has been shown to have other biochemical and physiological effects. It has been shown to induce senescence in cancer cells, which is a state of irreversible growth arrest. Ribociclib has also been shown to increase the expression of estrogen receptor alpha, which is a target of endocrine therapy in breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in lab experiments is its selectivity for CDK4/6. This allows for more precise targeting of the cell cycle compared to non-selective CDK inhibitors. However, one limitation of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide. One area of research is the identification of biomarkers that can predict response to N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide. Another area of research is the investigation of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in combination with other targeted therapies, such as PI3K inhibitors. Additionally, there is ongoing research into the use of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in other types of cancer, such as lung cancer and melanoma.
Métodos De Síntesis
The synthesis of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide involves several steps. First, 4,6-dichloro-5-nitropyrimidine is reacted with 2,2-dimethylpropionyl chloride to form 2,4-dichloro-6-methyl-5-nitropyrimidine. This compound is then reduced with tin and hydrochloric acid to form 2,4-dichloro-6-methyl-5-aminopyrimidine. The final step involves reacting this compound with 2,2-dimethylpropionyl chloride and sodium hydroxide to form N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide.
Aplicaciones Científicas De Investigación
Ribociclib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of HR+/HER2- advanced breast cancer. It has been shown to significantly improve progression-free survival when used in combination with endocrine therapy compared to endocrine therapy alone.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5-6(7(14)13-9(16)11-5)12-8(15)10(2,3)4/h1-4H3,(H,12,15)(H2,11,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHJHJZJOFSMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)




![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)

